molecular formula C6H9N5O B1522577 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide CAS No. 1279219-57-6

5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B1522577
CAS RN: 1279219-57-6
M. Wt: 167.17 g/mol
InChI Key: JQLPBNDUSPMBCQ-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is a member of the class of triazoles that is 1H-1,2,4-triazole substituted by an aminocarbonyl group at position 3 .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .


Molecular Structure Analysis

The molecular formula of this compound is C6H9N5O. The molecular weight is 167.17 g/mol. The compound is canonicalized and has a complexity of 192 .


Chemical Reactions Analysis

The compound is a part of the class of triazoles and has a role as a human urinary metabolite and a drug metabolite . It is also found that the cationic form of 5-amino-1H-1,2,4-triazole-3-carboxamide can decrease the sensitivity and elevate the nitrogen content of the target salts effectively .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 96.7 Ų and contains 12 heavy atoms. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Biologically Active Compounds Development

  • Ruthenium-catalyzed Synthesis : A study by Ferrini et al. (2015) described a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, highlighting their potential in developing biologically active compounds and peptidomimetics based on the triazole scaffold. This approach addresses the challenge of the Dimroth rearrangement, offering a pathway to synthesize triazoles with high regiocontrol and their application in creating HSP90 inhibitors (Ferrini et al., 2015).

Heterocyclic Compound Synthesis

  • Thioamides and Heterocyclization : Belskaya et al. (2009) developed a method for obtaining thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid, studying their reactions to create new heterocyclic compounds. This research paves the way for synthesizing complex molecules containing triazole, thiazole, and cytisine fragments (Belskaya et al., 2009).

1,3-Dipolar Cycloaddition for Triazole Synthesis

  • 1,3-Dipolar Cycloaddition : Yen et al. (2016) reported on the synthesis of 5-amino-1,2,4-triazoles through a 1,3-dipolar cycloaddition reaction, highlighting the versatility of this method in creating triazoles with potential leaving groups, offering a broad application in synthetic chemistry (Yen, Kung, & Wong, 2016).

Novel Cyclization Methods

  • Cs2CO3-Catalyzed Azide–Acetonitrile Cycloaddition : Krishna et al. (2015) introduced a novel Cs2CO3-catalyzed cycloaddition for synthesizing medicinally important 5-amino-1,2,3-triazoles, demonstrating high yields and regioselectivity. This method underscores the utility of triazoles in medicinal chemistry (Krishna, Ramachary, & Peesapati, 2015).

Antimicrobial Activity

  • Antimicrobial Agents Discovery : Pokhodylo et al. (2021) explored the antimicrobial potential of 1H-1,2,3-triazole-4-carboxamides, including derivatives like 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide, against primary pathogens. This study illustrates the relevance of triazole derivatives in developing new antimicrobial agents (Pokhodylo et al., 2021).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .

Pharmacokinetics

Similar compounds have been noted for their excellent bioavailability , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is recommended to be between 28°C , indicating that temperature can affect its stability. Furthermore, the compound’s action may be influenced by factors such as pH, presence of other molecules, and specific cellular environments .

Biochemical Analysis

Biochemical Properties

5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism, potentially inhibiting or modulating their activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action in biological systems .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications and safety assessment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and energy production. These interactions can influence metabolic flux and alter the levels of specific metabolites, leading to changes in cellular function and behavior. The compound’s impact on metabolic pathways is a key area of research for understanding its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell. These interactions can influence the compound’s localization and accumulation, affecting its efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

3-amino-N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-6-9-4(10-11-6)5(12)8-3-1-2-3/h3H,1-2H2,(H,8,12)(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPBNDUSPMBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215883
Record name 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1279219-57-6
Record name 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279219-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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